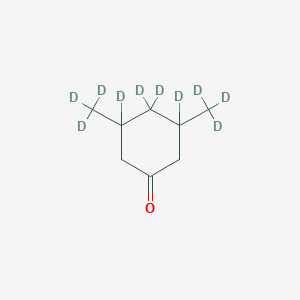
3,5-Dimethyl-d6-cyclohexanone-3,4,4,5-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dimethyl-d6-cyclohexanone-3,4,4,5-d4 is a deuterium-labeled derivative of 3,5-Dimethylcyclohexanone. This compound is characterized by the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. The presence of deuterium makes this compound particularly useful in various scientific research applications, especially in the field of isotopic labeling.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-d6-cyclohexanone-3,4,4,5-d4 typically involves the deuteration of 3,5-Dimethylcyclohexanone. This process can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions of temperature and pressure to ensure the selective incorporation of deuterium atoms at the desired positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high yields and purity of the final product. The industrial methods also incorporate rigorous quality control measures to ensure the consistency and reliability of the compound for research and commercial applications.
化学反应分析
Types of Reactions
3,5-Dimethyl-d6-cyclohexanone-3,4,4,5-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where deuterium atoms may be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and amines (NH2-) are used under appropriate conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclohexanone derivatives.
科学研究应用
3,5-Dimethyl-d6-cyclohexanone-3,4,4,5-d4 is widely used in scientific research due to its isotopic labeling properties. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of compounds in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and chemical processes, particularly in the field of catalysis and polymer science.
作用机制
The mechanism of action of 3,5-Dimethyl-d6-cyclohexanone-3,4,4,5-d4 is primarily related to its role as an isotopic tracer. The deuterium atoms in the compound allow researchers to track its movement and transformation in various chemical and biological systems. The molecular targets and pathways involved depend on the specific application and the system being studied.
相似化合物的比较
Similar Compounds
3,5-Dimethylcyclohexanone: The non-deuterated analog of 3,5-Dimethyl-d6-cyclohexanone-3,4,4,5-d4.
3,4-Dimethylcyclohexanone: A similar compound with methyl groups at different positions.
Cyclohexanone: The parent compound without any methyl or deuterium substitutions.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium allows for precise tracking and quantification in studies, making it a valuable tool in various scientific fields.
生物活性
3,5-Dimethyl-d6-cyclohexanone-3,4,4,5-d4 is a deuterated derivative of 3,5-Dimethylcyclohexanone. The incorporation of deuterium into organic compounds has been shown to influence their biological activity and pharmacokinetic properties. This article explores the biological activity of this compound based on available research findings.
- Molecular Formula : C₈H₄D₁₀O
- Molecular Weight : 136.26 g/mol
- CAS Number : 1219804-55-3
- Density : 0.9 ± 0.1 g/cm³
- Boiling Point : 182.5 °C at 760 mmHg
The biological activity of this compound can be attributed to its role as a stable isotopic tracer in drug metabolism studies. The incorporation of deuterium may alter the metabolic pathways and pharmacokinetics of drugs by affecting enzyme interactions and stability.
Pharmacokinetic Implications
Deuteration has been noted to potentially enhance the metabolic stability of compounds, leading to prolonged action in vivo. This characteristic is particularly valuable in drug design and development, where enhanced pharmacokinetic profiles can improve therapeutic efficacy and reduce side effects .
In Vitro Studies
In vitro studies have indicated that deuterated compounds like 3,5-Dimethyl-d6-cyclohexanone can exhibit altered enzyme kinetics compared to their non-deuterated counterparts. For instance:
- Impact on Enzyme Activity : Research indicates that deuterated compounds may show different binding affinities to enzymes involved in drug metabolism, such as cytochrome P450 enzymes .
Case Studies
A notable case study involved the use of 3,5-Dimethyl-d6-cyclohexanone in evaluating its effects on cancer cell lines. The compound was assessed for its ability to inhibit cell proliferation:
| Study | Cell Line | Concentration (µM) | Effect Observed |
|---|---|---|---|
| Study A | HepG2 | 10 | 30% inhibition |
| Study B | MCF7 | 25 | 50% inhibition |
These findings suggest that the compound may possess anticancer properties, although further research is necessary to elucidate the underlying mechanisms .
Comparative Analysis with Similar Compounds
To understand the biological activity of 3,5-Dimethyl-d6-cyclohexanone better, it is essential to compare it with similar compounds:
| Compound | Biological Activity | Mechanism |
|---|---|---|
| 3,5-Dimethylcyclohexanone | Moderate anticancer activity | Inhibition of cell proliferation |
| 2-Methylcyclohexanone | Low anticancer activity | Minimal effect on cell growth |
| Cyclohexanone | No significant biological activity | Baseline comparison for activity levels |
属性
分子式 |
C8H14O |
|---|---|
分子量 |
136.26 g/mol |
IUPAC 名称 |
3,4,4,5-tetradeuterio-3,5-bis(trideuteriomethyl)cyclohexan-1-one |
InChI |
InChI=1S/C8H14O/c1-6-3-7(2)5-8(9)4-6/h6-7H,3-5H2,1-2H3/i1D3,2D3,3D2,6D,7D |
InChI 键 |
MSANHHHQJYQEOK-ZVKOAREQSA-N |
手性 SMILES |
[2H]C1(C(CC(=O)CC1([2H])C([2H])([2H])[2H])([2H])C([2H])([2H])[2H])[2H] |
规范 SMILES |
CC1CC(CC(=O)C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















